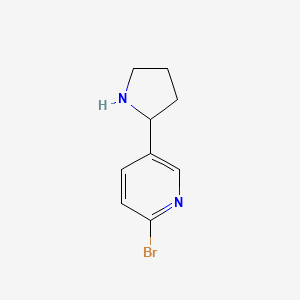

2-Bromo-5-(pyrrolidin-2-YL)pyridine

Description

Contextualization of Substituted Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of natural products and synthetic molecules. Among these, pyridine and pyrrolidine derivatives are particularly prominent due to their diverse applications.

Significance of Halogenated Pyridines as Synthetic Precursors

Substituted pyridines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netacs.orgnih.govrsc.orgnih.govrsc.org The pyridine ring is a key component in over 7,000 existing drug molecules. rsc.org Its inherent properties, such as basicity and the ability to form hydrogen bonds, make it a valuable isostere for amides and amines in drug design, often improving water solubility. nih.gov

Halogenated pyridines, in particular, serve as exceptionally versatile intermediates in organic synthesis. acs.orgnih.gov The carbon-halogen bond provides a reactive handle for a multitude of cross-coupling reactions, enabling the introduction of various functional groups with precise regiocontrol. nih.govchemrxiv.org This is crucial for creating diverse molecular libraries for structure-activity relationship (SAR) studies in drug discovery and for the strategic construction of complex target molecules. chemrxiv.org For instance, 2-bromopyridine (B144113) derivatives are widely used in transition-metal-catalyzed reactions like Suzuki, Ullmann, and Sonogashira couplings to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net While the halogenation of the electron-deficient pyridine ring can be challenging, requiring specific methodologies, the resulting halopyridines are invaluable for accessing a wide range of substituted derivatives. nih.govchemrxiv.orgnih.gov

The table below illustrates the utility of various halogenated pyridines in different coupling reactions.

| Halogenated Pyridine Example | Coupling Reaction | Application |

| 2-Bromopyridines | Negishi Cross-Coupling | Synthesis of substituted 2,2'-bipyridines for catalysis and materials science. organic-chemistry.org |

| 3-Halo-2-aminopyridines | Palladium-Catalyzed C,N-Cross Coupling | Synthesis of N³-substituted 2,3-diaminopyridines, important in medicinal chemistry. nih.gov |

| 4-Bromo-6H-1,2-oxazines | Suzuki and Sonogashira Couplings | Preparation of 4-aryl- and 4-alkynyl-substituted 1,2-oxazines, precursors to pyridines. beilstein-journals.org |

| 2,6-Dibromopyridine | Copper-Catalyzed C-N Coupling | Selective synthesis of 6-substituted 2-bromopyridine compounds. researchgate.net |

Role of Pyrrolidine Moieties in Molecular Frameworks

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another cornerstone of medicinal chemistry and natural product synthesis. nih.govfrontiersin.orgresearchgate.net Its prevalence stems from its unique three-dimensional structure and stereochemical possibilities. researchgate.netnih.gov The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for efficient exploration of pharmacophore space, a critical aspect in designing molecules that can effectively interact with biological targets. nih.govnih.gov

The pyrrolidine moiety is a core structure in numerous alkaloids, such as nicotine (B1678760) and hygrine, and is found in many synthetic drugs, including procyclidine (B1679153) and various racetam compounds. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine. wikipedia.org The stereogenicity of the carbon atoms in the pyrrolidine ring is a key feature, as different stereoisomers can exhibit distinct biological profiles due to varied binding interactions with proteins. researchgate.netnih.gov This makes the pyrrolidine scaffold a versatile tool for medicinal chemists to fine-tune the properties of drug candidates. nih.govfrontiersin.orgnih.govtandfonline.com

Rationale for Academic Investigation of 2-Bromo-5-(pyrrolidin-2-yl)pyridine

The combination of a brominated pyridine and a pyrrolidine ring within a single molecule, as seen in this compound, presents both unique opportunities and challenges for chemical synthesis and application.

Unique Structural Features and Synthetic Challenges Posed by the Hybrid Scaffold

The structure of this compound is a hybrid of two key pharmacophores. The bromine atom on the pyridine ring acts as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. researchgate.netbeilstein-journals.org The pyrrolidine ring introduces a chiral center and a three-dimensional element to the otherwise planar pyridine structure.

The synthesis of such a hybrid molecule is not without its challenges. The preparation often involves multi-step sequences. For example, the synthesis could potentially start from 2,5-dibromopyridine (B19318), where one bromine atom is selectively replaced. A known method involves a Grignard reaction on 2,5-dibromopyridine to create a reactive intermediate. google.com Another approach could involve the coupling of a pre-formed pyrrolidine-containing fragment to a pyridine ring. The synthesis of 3-amino-5-bromopyridine (B85033) derivatives, for instance, has been achieved using microwave-assisted reactions to couple amines with 3,5-dibromopyridine. clockss.org The synthesis of the specific enantiomer of the pyrrolidine moiety can also be a critical and challenging step. researchgate.net

Anticipated Utility in Advanced Organic Synthesis and Materials Science Research

The unique structural characteristics of this compound make it a highly promising candidate for applications in both advanced organic synthesis and materials science.

In organic synthesis , this compound serves as a valuable building block. The reactive bromine atom can be exploited in various cross-coupling reactions to construct more complex molecules. For example, it can be used in Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, or amino groups, respectively. organic-chemistry.orgbeilstein-journals.org The pyrrolidine moiety can influence the reactivity and selectivity of these reactions and can also serve as a scaffold for further functionalization. The presence of the chiral pyrrolidine ring makes it an attractive precursor for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

In the field of materials science , pyridine-containing compounds are known for their use as ligands in the formation of metal complexes and as components of functional materials. nih.govorganic-chemistry.org The bipyridine units, which can be synthesized from bromopyridines, are crucial components in supramolecular assemblies and transition-metal catalysis. organic-chemistry.org The introduction of a chiral pyrrolidine group could lead to the development of novel chiral ligands for asymmetric catalysis or the creation of new materials with interesting chiroptical properties. The ability to functionalize the pyridine ring via the bromo group allows for the tuning of the electronic and photophysical properties of these materials.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHUQKSKYTXHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Pyrrolidin 2 Yl Pyridine

Reactivity at the Bromine Atom (C-2 Position)

The bromine atom at the C-2 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond towards oxidative addition in cross-coupling reactions and facilitates nucleophilic attack.

Cross-Coupling Reactions: Suzuki-Miyaura, Negishi, and Buchwald-Hartwig

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2-bromopyridines.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromopyridine (B144113) derivative with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com While specific examples with 2-Bromo-5-(pyrrolidin-2-yl)pyridine are not extensively documented in readily available literature, the general reactivity of 2-bromopyridines in Suzuki-Miyaura couplings is well-established. researchgate.net For instance, 2-bromopyridine can be coupled with various aryl boronic acids to form 2-arylpyridines. researchgate.net The pyrrolidinyl substituent at the 5-position is expected to tolerate these conditions, although its basic nitrogen may require protection or the use of a suitable base to avoid catalyst deactivation.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl halide. wikipedia.org This method is known for its high functional group tolerance and is particularly useful for the synthesis of complex molecules. organic-chemistry.org The reaction of 2-bromopyridines with organozinc reagents, catalyzed by palladium or nickel complexes, provides an efficient route to substituted pyridines. orgsyn.orgresearchgate.net The formation of unsymmetrical 2,2'-bipyridines from 2-bromopyridine using tetrakis(triphenylphosphine)palladium(0) is a classic example. wikipedia.org The pyrrolidine (B122466) moiety in the target molecule would likely need to be N-protected to prevent interference with the organozinc reagent.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.org It represents a versatile method for the synthesis of arylamines. The Buchwald-Hartwig amination of 2-bromopyridines with a variety of primary and secondary amines, including volatile amines, has been successfully demonstrated. nih.govresearchgate.netchemspider.com This reaction would allow for the introduction of a wide range of amino groups at the C-2 position of the pyridine ring of this compound, though protection of the pyrrolidine nitrogen would be a critical consideration to ensure chemoselectivity. nih.gov

Below is a representative table illustrating typical conditions for these cross-coupling reactions with 2-bromopyridine as a model substrate.

| Reaction | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | - | - | THF | 65 | 80-90 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 75-90 |

This data is representative for 2-bromopyridine and similar substrates and may vary for this compound.

Nucleophilic Substitution Reactions with Various Nucleophiles

The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-4 positions, facilitates nucleophilic aromatic substitution (SNAr). quora.comquimicaorganica.org The bromine atom at the C-2 position of this compound can be displaced by a variety of nucleophiles. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer complex, which then eliminates the bromide ion to yield the substituted product.

Common nucleophiles that can be employed include:

Alkoxides and Phenoxides: To form the corresponding ethers.

Thiolates: To generate thioethers.

Amines: To produce 2-aminopyridine (B139424) derivatives. While direct amination is possible, the Buchwald-Hartwig reaction often provides a more general and efficient alternative. nih.gov

Cyanide: To introduce a nitrile group, which can be further elaborated.

The reactivity in SNAr reactions of halopyridines is influenced by the nature of the halogen, with the general trend being F > Cl > Br > I for the rate-determining attack of the nucleophile. sci-hub.se The reaction conditions, such as the solvent and the nature of the nucleophile, play a crucial role in the outcome of these substitutions.

Directed Lithiation and Grignard Reactions

Directed Lithiation: The formation of organolithium reagents from aryl halides can be achieved through halogen-metal exchange or by direct deprotonation (lithiation). In the case of 2-bromopyridine derivatives, direct lithiation ortho to a directing group is a common strategy. baranlab.org However, for this compound, the pyrrolidinyl group itself, particularly if N-acylated, could potentially act as a directing group for lithiation at the C-6 position. More commonly, halogen-metal exchange with a strong organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would lead to the formation of the 2-lithiopyridine species. This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide array of functional groups.

Grignard Reactions: The preparation of a Grignard reagent from 2-bromopyridine can be challenging due to the reactivity of the pyridine ring. google.com However, under carefully controlled conditions, for instance, through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride, the corresponding pyridyl Grignard reagent can be generated. google.com This organometallic species can then participate in standard Grignard reactions with electrophiles such as aldehydes, ketones, and nitriles. A patent describes the preparation of 2-bromo-5-formylpyridine from 2,5-dibromopyridine (B19318) via a Grignard reaction followed by quenching with DMF. google.com

Reactivity of the Pyrrolidine Moiety (C-5 Position)

The pyrrolidine ring offers another site for chemical modification, primarily at the nitrogen atom, but also through transformations of the ring itself.

N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This can be achieved by reacting the compound with alkyl halides, tosylates, or other alkylating agents in the presence of a base to neutralize the generated acid. researchgate.netnih.gov Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) is another effective method for N-alkylation. A patent describes the N-methylation of a similar compound, 5-bromo-3-(2-pyrrolidinyl)pyridine, using formaldehyde (B43269) and sodium cyanoborohydride. google.com

N-Acylation: The pyrrolidine nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). semanticscholar.org This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. N-acylation is often used to install protecting groups or to introduce functional handles for further derivatization.

The following table provides illustrative examples of N-functionalization reactions on pyrrolidine derivatives.

| Reaction | Reagent | Base/Conditions | Product |

| N-Alkylation | Methyl iodide | K₂CO₃, Acetonitrile | N-Methylated pyrrolidine |

| N-Acylation | Acetyl chloride | Triethylamine, CH₂Cl₂ | N-Acetylated pyrrolidine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane | N-Isopropyl pyrrolidine |

Ring-Opening and Ring-Expansion Transformations

While less common for this specific scaffold, the pyrrolidine ring can, in principle, undergo ring-opening and ring-expansion reactions under specific conditions.

Ring-Opening: Reductive cleavage of the C-N bonds in N-acyl pyrrolidines has been reported using strong reducing agents. Oxidative ring-opening reactions are also known, often proceeding through an N-acyliminium ion intermediate. These transformations can lead to the formation of linear amino alcohols or amino acids, depending on the reaction conditions and the nature of the substituents.

Ring-Expansion: Ring expansion of pyrrolidines to piperidines or other larger rings is a more complex transformation. semanticscholar.org One strategy involves the formation of a bicyclic intermediate, such as an aziridinium (B1262131) ion, followed by nucleophilic ring opening. nih.gov Another approach is the Tiffeneau-Demjanov rearrangement of a 2-(aminomethyl)pyrrolidine derivative. These reactions are often substrate-specific and require multi-step sequences. researchgate.netrsc.org

Functional Group Interconversions on the Pyrrolidine Ring

The pyrrolidine ring in this compound, being a saturated N-heterocycle, can undergo several functional group interconversions. The secondary amine is a key reactive site, and the adjacent methylene (B1212753) groups can also be targeted for oxidation.

One of the most common transformations of the secondary amine in the pyrrolidine ring is N-acylation . This reaction involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This results in the formation of an N-acyl derivative, which can alter the compound's physical and biological properties. The general scheme for N-acylation is presented below:

Scheme 1: General N-acylation of this compound

Oxidation of the pyrrolidine ring can lead to the formation of corresponding lactams. Reagents such as iron(II)-hydrogen peroxide or other iron complexes in the presence of molecular oxygen have been used for the oxidation of N-acyl pyrrolidines to their corresponding pyrrolidin-2-ones researchgate.net. While specific studies on this compound are not prevalent, the general reactivity suggests that similar transformations are feasible.

Dehydrogenation of the pyrrolidine ring to form a pyrrole (B145914) is another potential transformation. This can be achieved using catalysts like B(C6F5)3, which facilitates a borane-catalyzed dehydrogenative process nih.gov. This conversion would introduce aromaticity to the five-membered ring, significantly altering the electronic properties of the entire molecule.

Ring-opening of the pyrrolidine ring is a more drastic transformation that can be achieved under specific conditions. Recent developments have shown that unstrained cyclic amines can undergo C-N bond cleavage through various catalytic methods, including those enabled by Lewis acids and photoredox catalysis researchgate.netresearchgate.net. These methods can lead to the formation of acyclic amino-alcohols or other functionalized linear compounds.

The following table summarizes potential functional group interconversions on the pyrrolidine ring of this compound, based on established reactivity of similar compounds.

| Transformation | Reagents and Conditions | Expected Product |

| N-Acylation | Acetyl chloride, Triethylamine, CH2Cl2, 0 °C to rt | 1-Acetyl-2-(6-bromopyridin-3-yl)pyrrolidine |

| Oxidation | FeSO4·7H2O, H2O2, CH3CN/H2O, rt | 5-(6-Bromopyridin-3-yl)pyrrolidin-2-one |

| Dehydrogenation | B(C6F5)3, Toluene, 100 °C | 2-Bromo-5-(pyrrol-2-yl)pyridine |

| Ring-Opening | Lewis Acid/Photoredox Catalyst | Functionalized aminoalkyl pyridine |

This table presents hypothetical reactions based on the general reactivity of pyrrolidine derivatives. Specific experimental data for this compound is not available in the cited literature.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic nature, combined with the presence of a bromine atom and a pyrrolidinyl group, dictates its reactivity towards aromatic substitution reactions.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of aromatic substitution on the pyridine ring is influenced by the electronic properties of the existing substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles primarily to the 3- and 5-positions libretexts.org.

The substituents on the pyridine ring in this compound are a bromine atom at the 2-position and a pyrrolidin-2-yl group at the 5-position.

Bromine (at C2): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance saskoer.ca. In the context of the pyridine ring, the bromine at C2 would further deactivate the ring towards EAS.

Pyrrolidin-2-yl group (at C5): The pyrrolidinyl group, being an alkylamine substituent, is generally considered an electron-donating group (EDG) through the inductive effect of the alkyl chain and potential resonance donation from the nitrogen lone pair if the ring were to become activated. In EAS, EDGs are activating and ortho, para-directing saskoer.ca.

For nucleophilic aromatic substitution (NAS) , the pyridine ring is activated, particularly at the 2-, 4-, and 6-positions. The bromine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic attack. The electron-donating pyrrolidinyl group at the 5-position might slightly decrease the reactivity towards NAS compared to an unsubstituted bromopyridine, but the inherent reactivity of the 2-bromopyridine moiety remains significant.

Common NAS reactions on 2-bromopyridines include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination .

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond nih.govresearchgate.netnih.gov. This is a highly efficient method for introducing aryl or vinyl substituents at the 2-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the 2-bromopyridine with an amine nih.govresearchgate.net. This is a versatile method for synthesizing various aminopyridines.

The following table illustrates expected outcomes for these cross-coupling reactions on this compound.

| Reaction Type | Coupling Partner | Catalyst/Base | Expected Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 2-Phenyl-5-(pyrrolidin-2-yl)pyridine |

| Buchwald-Hartwig Amination | Aniline | Pd2(dba)3, BINAP / NaOtBu | N-Phenyl-5-(pyrrolidin-2-yl)pyridin-2-amine |

This table presents hypothetical reactions based on the general reactivity of 2-bromopyridine derivatives. Specific experimental data for this compound is not available in the cited literature.

Mechanistic Investigations of Pyridine Aromaticity Perturbations

The mechanism of electrophilic aromatic substitution on pyridine involves the attack of an electrophile on the π-system of the ring to form a positively charged intermediate known as an arenium ion or sigma complex libretexts.orglibretexts.orgmasterorganicchemistry.com. The stability of this intermediate determines the regioselectivity of the reaction. For pyridine, attack at the 3-position leads to a more stable arenium ion compared to attack at the 2- or 4-positions, as the positive charge is not placed on the electronegative nitrogen atom in any of the resonance structures. The presence of substituents can further influence the stability of these intermediates. The electron-donating pyrrolidinyl group would be expected to stabilize a positive charge, thereby potentially influencing the regioselectivity of any feasible EAS reactions.

In nucleophilic aromatic substitution, the mechanism typically proceeds through an addition-elimination pathway involving a negatively charged intermediate called a Meisenheimer complex. The nucleophile attacks the carbon bearing the leaving group (bromine), forming a tetrahedral intermediate. The aromaticity is then restored by the departure of the leaving group. The electron-withdrawing nature of the pyridine nitrogen helps to stabilize this negatively charged intermediate, thus facilitating the reaction.

Applications As a Building Block and Intermediate in Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Systems and Fused Rings

The dual functionality of 2-Bromo-5-(pyrrolidin-2-yl)pyridine makes it an ideal starting point for the construction of intricate heterocyclic frameworks, including polycyclic and spirocyclic systems that are of significant interest in medicinal chemistry and materials science.

While direct, specific examples of this compound in the synthesis of large polycyclic aromatic compounds (PACs) are not extensively documented, its structure is inherently suited for such transformations. The bromo-substituted pyridine (B92270) core is a classic participant in transition-metal-catalyzed cross-coupling reactions. Methodologies for creating polycyclic systems often rely on key intermediates like 1,5-diketones, which can be cyclized to form substituted pyridines and other heterocyclic structures. acs.org The bromine atom on the pyridine ring can serve as a synthetic handle for annulation reactions, where additional rings are fused onto the initial pyridine core. For instance, palladium-catalyzed reactions, such as the Suzuki or Stille couplings, could be employed to couple the bromo-pyridine with a suitably functionalized partner, followed by an intramolecular cyclization to build a fused system. The synthesis of various polycyclic aromatic compounds often utilizes precursors with reactive sites, like halogens, that facilitate the construction of complex frameworks under either metal-free or catalyst-driven conditions. acs.org The general importance of substituted pyridines as precursors for a diversity of fused heterocyclic compounds is well-established. researchgate.net

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are considered privileged structures in drug discovery due to their rigid, three-dimensional nature. This compound is a valuable precursor for these architectures. The pyrrolidine (B122466) ring itself is a common component of spiro-heterocycles. researchgate.net Synthetic strategies often involve the use of precursors containing both a nucleophilic center and a leaving group to facilitate intramolecular cyclization.

In a relevant example, a derivative featuring a 2-(5-bromo-2′,5′-dioxo-2,3-dihydrospiro[indene-1,3′-pyrrolidin]-1′-yl)acetamide structure was utilized in a Suzuki coupling reaction. mdpi.com This demonstrates how the bromo-aromatic and pyrrolidinyl components can be incorporated into a spirocyclic system, with the bromine atom serving as a point for further diversification. mdpi.com The synthesis of spiro-pyrrolidine-oxindoles and other complex spirocycles often relies on the generation of N-acyliminium ions or other reactive intermediates that undergo intramolecular cyclization, a process for which derivatives of this compound could be designed. ethz.chresearchgate.net The inherent structure of the compound, combining a modifiable aromatic ring with a saturated heterocycle, makes it a prime candidate for creating novel spirocyclic systems. researchgate.netethz.ch

Table 1: Examples of Related Spirocyclic Systems and Relevant Synthetic Precursors

| Precursor/Related Structure | Target Spirocyclic System | Synthetic Strategy Indication | Reference |

| 2-(5-bromo-2′,5′-dioxo-2,3-dihydrospiro[indene-1,3′-pyrrolidin]-1′-yl)acetamide | N-(4-Fluorobenzyl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-1H-pyrazol-4-yl)-2′,5′-dioxo-2,3-dihydrospiro[indene-1,3′-pyrrolidin]-1′-yl)...acetamide | Suzuki coupling on bromo-aromatic spiro-pyrrolidine | mdpi.com |

| N-(2-bromo-benzylidene)-p-toluenesulfonamide | Spiro-pyrrolidine-oxindoles | Precursor for imine formation leading to cyclization | ethz.ch |

| 4(S)-O-substituted-hydroxy-5-vinyl-N-alkylpyrrolidin-2-ones | Spirocyclic heterocycles | In situ generation of α,β-unsaturated N-acyliminium ions followed by cyclization | researchgate.net |

Role in the Synthesis of Structurally Diverse Molecular Scaffolds

The demand for novel chemical entities in drug discovery has positioned this compound as a key player in the generation of molecular scaffolds, which serve as the core structures for building libraries of potential drug candidates.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, relying on the availability of large, structurally diverse chemical libraries. acs.org Privileged structures, or molecular scaffolds that can bind to multiple biological targets, are particularly valuable. acs.org The pyridine-pyrrolidine motif is one such scaffold, appearing in numerous bioactive compounds. researchgate.netbohrium.com this compound is an ideal starting material for generating libraries around this core. whiterose.ac.uk Its two distinct points of reactivity allow for the systematic introduction of a wide variety of substituents, leading to a large number of unique analogues from a single, common intermediate. For example, the bromine can be replaced via numerous cross-coupling reactions, while the pyrrolidine nitrogen can be acylated or alkylated, rapidly generating a library of compounds for HTS. acs.orgchemrxiv.org

Modular synthesis aims to construct complex molecules from simpler, interchangeable "building blocks." this compound is a quintessential multifunctional building block, possessing two orthogonal reactive sites that can be addressed independently. keyorganics.netbldpharm.com

The 2-Bromopyridine (B144113) Moiety : The bromine atom is a versatile handle for a multitude of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkynyl groups at the 5-position of the pyridine ring.

The Pyrrolidine Moiety : The secondary amine within the pyrrolidine ring is a nucleophile that can readily undergo reactions such as N-acylation, N-alkylation, N-arylation, and reductive amination. This provides a straightforward method for attaching a second element of diversity.

This dual reactivity allows chemists to build molecules in a stepwise and controlled fashion, making it a valuable tool in programs that require the systematic exploration of chemical space, such as in lead optimization for drug discovery. whiterose.ac.ukkit.edu

Table 2: Orthogonal Reactivity of this compound for Modular Synthesis

| Reactive Site | Functional Group | Potential Reactions | Resulting Linkage/Group |

| Pyridine C5 | Bromo | Suzuki Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | C-C (Aryl/Alkyl), C-N, C-C (Alkynyl) |

| Pyrrolidine N1 | Secondary Amine | N-Acylation, N-Alkylation, Reductive Amination | Amide, Tertiary Amine, Tertiary Amine |

Contribution to the Development of Novel Functional Materials Precursors

The unique electronic and structural properties of pyridine derivatives make them attractive components for functional materials used in optoelectronics, sensing, and catalysis. researchgate.net Terpyridine-based materials, for example, are widely used in supramolecular chemistry and for applications like light-emitting diodes and solar cells. researchgate.net

While direct applications of this compound in this area are emerging, its structure makes it a promising precursor. The pyridine nitrogen and the pyrrolidine nitrogen can act as a bidentate chelate, capable of forming stable complexes with various metal ions. Such metal complexes are central to many functional materials, including spin-crossover compounds and catalysts. whiterose.ac.uk The bromine atom offers a site for polymerization or for linking the molecule to a surface. Furthermore, quaternization of the pyridine nitrogen by reacting a related 4-pyrrolidino pyridine with bromo-ketones has been shown to produce novel compounds with interesting thermal and antibacterial properties, highlighting a path toward functional organic salts. mdpi.com The ability to tune the electronic properties of the molecule through modification at both the bromo and pyrrolidine sites suggests a potential role for its derivatives in the development of new organic non-linear optical (NLO) materials and other advanced functional systems. researchgate.net

Precursors for Organic Electronic Materials

There is no specific information available in the searched scientific literature regarding the use of this compound as a precursor for organic electronic materials.

The development of organic electronic materials often involves the synthesis of conjugated molecules to facilitate charge transport. Brominated aromatic and heteroaromatic compounds are common starting materials in cross-coupling reactions, such as Suzuki or Stille couplings, to build larger π-conjugated systems. In theory, the bromo-substituted pyridine core of this compound could participate in such reactions. The pyrrolidine substituent could serve to influence the solubility, morphology, and electronic properties of the resulting material. However, no published research explicitly details such a synthetic route or the properties of any resulting organic electronic materials derived from this specific compound.

Building Blocks for Polymeric Systems

There is no specific information available in the searched scientific literature detailing the use of this compound as a building block for polymeric systems.

The synthesis of conductive polymers or other functional polymeric materials can be achieved through the polymerization of monomer units. The bifunctional nature of this compound (with a reactive bromo group and a secondary amine in the pyrrolidine ring) could theoretically allow it to act as a monomer in step-growth polymerization reactions. For instance, the bromine atom could be a site for metal-catalyzed polymerization, while the pyrrolidine nitrogen could be involved in other types of polymer-forming reactions.

Despite this theoretical potential, no studies have been found that report the successful polymerization of this compound or the characterization of any resulting polymeric systems. Research on polymers derived from pyridine and pyrrolidine units exists, but these studies utilize different, often more complex, monomeric structures.

Theoretical and Computational Investigations of 2 Bromo 5 Pyrrolidin 2 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic level. For a molecule like 2-bromo-5-(pyrrolidin-2-yl)pyridine, these methods can provide invaluable insights into its electronic properties and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for optimizing the geometry of molecules and determining their electronic properties.

For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step in any computational analysis. nih.gov Geometry optimization would yield the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would reveal the distribution of electron density across the molecule. The presence of the electronegative bromine and nitrogen atoms would lead to a polarized electronic structure. A Molecular Electrostatic Potential (MEP) map, which can be generated from DFT calculations, would visualize the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. nih.gov For instance, in related bromopyridine derivatives, the nitrogen atom of the pyridine (B92270) ring and the bromine atom are often identified as regions of negative potential, while the hydrogen atoms are areas of positive potential.

Table 1: Illustrative DFT-Calculated Properties for a Related Bromopyridine Compound (3-bromo-2-hydroxypyridine)

| Property | Calculated Value |

| HOMO Energy | -7.467 eV |

| LUMO Energy | -0.682 eV |

| Energy Gap | -6.785 eV |

Note: Data is for 3-bromo-2-hydroxypyridine (B31989) and serves as an example of typical values obtained from DFT calculations. mdpi.com

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate energy calculations.

For this compound, ab initio calculations would be employed to refine the energies obtained from DFT. While computationally more demanding, these methods are crucial for obtaining precise values for properties like ionization potential, electron affinity, and reaction energetics. A study on 3,5-dibromo-2,6-dimethoxy pyridine utilized ab initio methods with a 6-311++G(d,p) basis set to obtain detailed information on its optimized geometry and vibrational frequencies. nih.gov Such calculations would be invaluable for accurately characterizing the energetic landscape of this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the pyrrolidine (B122466) ring and its attachment to the pyridine ring means that this compound can exist in multiple conformations. Understanding these conformations and the energy barriers between them is key to comprehending its chemical behavior.

Ring Puckering and Rotational Isomerism of the Pyrrolidine Moiety

The five-membered pyrrolidine ring is not planar and undergoes a phenomenon known as pseudorotation, leading to various puckered conformations. nih.gov These are typically described as "envelope" or "twist" forms. The specific puckering is influenced by the substituents on the ring. nih.govnih.gov For a 2-substituted pyrrolidine, the substituent can adopt either a pseudo-axial or pseudo-equatorial position, leading to different conformers with distinct energies.

In the case of this compound, the bromopyridinyl group at the 2-position of the pyrrolidine ring will significantly influence the ring's preferred pucker. Computational studies on proline, a similar 2-substituted pyrrolidine, have shown that the relative stability of different puckering modes is sensitive to the nature and orientation of the substituent. researchgate.net A detailed conformational analysis would involve mapping the potential energy surface by systematically varying the key dihedral angles of the pyrrolidine ring to identify the global and local energy minima.

Furthermore, rotation around the C-C single bond connecting the pyridine and pyrrolidine rings introduces another layer of conformational complexity (rotational isomerism). The steric and electronic interactions between the two rings will dictate the preferred rotational conformers.

Intermolecular Interactions and Hydrogen Bonding Propensities

The structure of this compound suggests a propensity for various intermolecular interactions, which are crucial in determining its solid-state structure and its interactions with other molecules. The nitrogen atom in the pyridine ring and the secondary amine in the pyrrolidine ring can both act as hydrogen bond acceptors. The N-H group of the pyrrolidine is a hydrogen bond donor.

Computational studies on related heterocyclic compounds have shown the importance of C-H···N and C-H···Br interactions in their crystal packing. researchgate.net It is also likely that N-H···N hydrogen bonds could form between molecules of this compound, leading to the formation of dimers or larger aggregates. The bromine atom could also participate in halogen bonding, an interaction that is increasingly recognized for its importance in crystal engineering. Hirshfeld surface analysis, a computational tool, could be used to visualize and quantify these intermolecular contacts. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO represents the ability of a molecule to donate electrons, and its energy is related to the ionization potential. The LUMO, on the other hand, represents the ability to accept electrons, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, potentially the pyrrolidine ring and the nitrogen of the pyridine ring. The LUMO is expected to be distributed over the electron-deficient pyridine ring, particularly influenced by the electron-withdrawing bromine atom.

FMO analysis of related bromopyridines has shown that the HOMO and LUMO are typically of π-character, distributed across the aromatic ring. mdpi.com The presence of the pyrrolidine substituent, an electron-donating group, would be expected to raise the energy of the HOMO compared to unsubstituted bromopyridine, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom would lower the energy of the LUMO, making the pyridine ring more susceptible to nucleophilic attack.

Table 2: Illustrative FMO Properties for a Related Substituted Pyridine (2-Amino-5-Methyl Pyridine)

| Property | Calculated Value (eV) |

| HOMO Energy | -5.78 |

| LUMO Energy | -0.65 |

| Energy Gap | 5.13 |

Note: Data is for 2-Amino-5-Methyl Pyridine and provides a comparative example of FMO properties calculated by DFT. tandfonline.comresearchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO energy (EHOMO) is indicative of a molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical stability and reactivity.

A typical computational study would employ DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to optimize the geometry of this compound and calculate its molecular orbital energies.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value not available |

| ELUMO | Value not available |

| HOMO-LUMO Gap (ΔE) | Value not available |

Note: This table is for illustrative purposes. The actual values would be determined through quantum chemical calculations.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Reactivity Predictions Based on Orbital Interactions

The spatial distribution of the HOMO and LUMO provides valuable information about the reactive sites of a molecule.

Nucleophilic Attack: The LUMO is predominantly localized on atoms that are susceptible to nucleophilic attack. For this compound, it is anticipated that the LUMO would have significant contributions from the carbon atoms of the pyridine ring, particularly the carbon atom bonded to the bromine, making it a potential site for nucleophilic substitution.

Electrophilic Attack: The HOMO is concentrated on regions that are likely to undergo electrophilic attack. In this molecule, the electron-rich nitrogen atom of the pyridine ring and potentially the pyrrolidine ring would be expected to have a high HOMO density, indicating these as probable sites for electrophilic interactions.

Molecular Electrostatic Potential (MEP) and Charge Distribution Studies

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.

Mapping of Electrophilic and Nucleophilic Regions

An MEP map of this compound would reveal distinct regions of positive and negative electrostatic potential.

Red/Yellow Regions (Negative Potential): These areas indicate electron-rich regions and are susceptible to electrophilic attack. For this compound, such regions are expected to be located around the nitrogen atom of the pyridine ring due to its lone pair of electrons.

Blue Regions (Positive Potential): These areas signify electron-deficient regions and are prone to nucleophilic attack. Positive potentials are anticipated around the hydrogen atoms and potentially on the carbon atom attached to the electronegative bromine atom.

Insights into Dipole Moments and Polarity

Table 2: Hypothetical Dipole Moment of this compound

| Component | Value (Debye) |

|---|---|

| μx | Value not available |

| μy | Value not available |

| μz | Value not available |

| Total Dipole Moment (μ) | Value not available |

Note: This table is for illustrative purposes. The actual values would be determined through quantum chemical calculations.

The presence of electronegative atoms like nitrogen and bromine in this compound suggests that the molecule will possess a significant dipole moment, making it a polar compound. The direction of the dipole moment vector would point from the positive to the negative pole of the molecule, providing a clear representation of its charge asymmetry. This polarity influences its solubility in various solvents and its ability to participate in dipole-dipole interactions.

Explorations in Chemical Biology and Pre Clinical Medicinal Chemistry Research

Structural Frameworks for Molecular Recognition Studies

The unique architecture of 2-Bromo-5-(pyrrolidin-2-yl)pyridine, which combines a brominated pyridine (B92270) ring with a pyrrolidine (B122466) moiety, offers a compelling foundation for designing molecules aimed at specific biological targets. This versatile structure serves as a key starting point for developing compounds with tailored molecular recognition properties.

Scaffold Design for Targeted Molecular Interactions

The this compound scaffold is a valuable building block in medicinal chemistry. biosynth.com The pyridine ring, a common heterocycle in FDA-approved drugs, provides a rigid core and can improve the water solubility of a molecule due to its basicity. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a biological target. ijnrd.org

The pyrrolidine ring, a five-membered non-aromatic nitrogen heterocycle, introduces a three-dimensional character to the molecule. nih.gov This non-planarity allows for a more detailed exploration of the pharmacophore space compared to flat aromatic systems. nih.gov The stereochemistry of the pyrrolidine ring, particularly at the C-2 position where it attaches to the pyridine, can be precisely controlled to influence the spatial arrangement of substituents and thereby optimize interactions with a target protein. nih.gov The secondary amine of the pyrrolidine ring provides a basic center and a potential hydrogen bond donor, further enhancing its ability to engage in targeted molecular interactions. nih.gov The bromine atom on the pyridine ring offers a site for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse functional groups to probe the binding pocket of a target. mdpi.com

Exploration of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound. This approach involves substituting an atom or a group with another that has similar physical or chemical properties to enhance activity, reduce toxicity, or improve pharmacokinetic profiles. researchgate.netresearchgate.net

In the context of the this compound scaffold, several bioisosteric modifications can be envisioned:

Bromine Atom: The bromine atom can be replaced with other halogens like chlorine or fluorine. This can alter the electronic properties and lipophilicity of the molecule, potentially influencing binding affinity and metabolic stability. cambridgemedchemconsulting.com Non-classical bioisosteres for the bromo group could also be explored to introduce different interaction patterns.

Pyridine Ring: The pyridine ring itself can be replaced by other heterocyclic systems, such as pyrimidine, pyrazine, or even non-aromatic rings, to modulate basicity, solubility, and the ability to form hydrogen bonds. mdpi.com

Pyrrolidine Ring: The pyrrolidine ring can be substituted with other cyclic amines like piperidine (B6355638) or azetidine (B1206935) to alter the geometry and basicity of the molecule. nih.gov Furthermore, replacing the pyrrolidine ring with an open-chain aminoalkyl group could increase conformational flexibility, which might be advantageous for binding to certain targets. The substitution of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be an effective bioisosteric replacement, enhancing the activity of the parent compound. nih.gov

Structure-Activity Relationship (SAR) Analysis at a Molecular Level

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For compounds built upon the this compound framework, SAR analysis provides critical insights for optimizing potency and selectivity. nih.gov

Theoretical Elucidation of Binding Motifs and Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. slideshare.net For the this compound scaffold, key pharmacophoric features can be identified:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

Hydrogen Bond Donor: The N-H group of the pyrrolidine ring.

Hydrophobic/Aromatic Region: The pyridine ring itself.

3D Spatial Arrangement: The stereocenter of the pyrrolidine ring dictates the vector and orientation of substituents, which is crucial for fitting into a binding pocket. nih.gov

Halogen Bonding: The bromine atom can potentially act as a halogen bond donor, a type of interaction that is increasingly recognized in drug design.

By analyzing the binding modes of a series of analogs, researchers can identify conserved interactions and variable regions, which helps in refining the pharmacophore model. scispace.comnih.gov This understanding allows for the rational design of new compounds with improved affinity and specificity.

Impact of Substitution Patterns on Molecular Interactions

The biological activity of derivatives of this compound can be significantly influenced by the nature and position of various substituents. SAR studies on related pyrrolidine and pyridine scaffolds have demonstrated several key principles. researchgate.netnih.gov

Substituents on the pyrrolidine ring, for instance, can control the ring's conformation (puckering), which in turn affects the spatial orientation of other parts of the molecule. nih.gov N-alkylation of the pyrrolidine nitrogen can modify basicity and lipophilicity.

On the pyridine ring, the position and electronic nature of substituents are critical. Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pKa of the pyridine nitrogen and modulate its hydrogen bonding capability. nih.govresearchgate.net As previously mentioned, the bromine at position 2 serves as a versatile handle for introducing a wide array of chemical groups via synthetic chemistry, enabling a thorough exploration of the chemical space around the core scaffold. mdpi.com

Computational Modeling of Molecular Interactions with Theoretical Biological Targets

Computational modeling techniques are powerful tools for predicting and analyzing the interactions between a ligand, such as a derivative of this compound, and its biological target. nih.gov

Molecular docking is a primary method used to predict the preferred orientation of a molecule when bound to a target protein. jscimedcentral.com For the this compound scaffold, docking studies can help visualize how the pyridine and pyrrolidine rings fit into the active site, identify key amino acid residues involved in binding, and estimate the binding affinity. ugm.ac.idnih.govnih.gov These simulations can guide the selection of which derivatives to synthesize, prioritizing those with the most promising predicted interactions.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. rsc.org By correlating the structural properties of a series of compounds with their biological activities, a mathematical model can be built to predict the activity of new, unsynthesized molecules. This allows for the virtual screening of large libraries of compounds to identify potential hits. dovepress.com These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

In the realm of contemporary drug discovery, computational techniques such as molecular docking and molecular dynamics (MD) simulations have become indispensable tools for elucidating the intricacies of ligand-target interactions. These methods provide atomic-level insights into the binding modes and affinities of small molecules, such as this compound, with their biological targets. This knowledge is pivotal in guiding the rational design and optimization of novel therapeutic agents.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For the this compound scaffold, docking studies would typically involve preparing a three-dimensional structure of the compound and docking it into the active site of a specific protein target. The scoring functions employed in docking algorithms then estimate the binding affinity, providing a rank-ordering of potential binding poses. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding process. For instance, the nitrogen atoms in the pyridine and pyrrolidine rings can act as hydrogen bond acceptors, while the aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues in the target's active site.

To further refine the understanding of the ligand-target complex's stability and conformational dynamics, molecular dynamics simulations are often employed following docking. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic representation of the binding event. By simulating the behavior of the this compound-protein complex in a solvated environment, researchers can assess the stability of the predicted binding pose, identify conformational changes in both the ligand and the protein upon binding, and calculate binding free energies with greater accuracy.

The insights gleaned from these computational approaches are instrumental in structure-activity relationship (SAR) studies. By understanding how specific functional groups on the this compound scaffold contribute to binding, medicinal chemists can make informed decisions about which modifications are likely to enhance potency and selectivity.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.9 | Asp25, Gly27, Ile50 | Hydrogen Bond, van der Waals |

| GPCR C | -9.2 | Tyr114, Trp257, Phe261 | π-π Stacking, Hydrophobic |

Table 1: Hypothetical Molecular Docking Results for this compound with Various Protein Targets. This table illustrates the type of data generated from molecular docking studies, including the predicted binding affinity and the key amino acid residues and interaction types involved in the binding.

De Novo Design Principles for Scaffold Derivatization

De novo drug design is a computational strategy that aims to generate novel molecular structures with desired pharmacological properties from scratch. The this compound scaffold, with its combination of a halogenated aromatic ring and a saturated heterocycle, presents a versatile starting point for such design endeavors. The principles of de novo design can be systematically applied to explore the chemical space around this core structure, leading to the generation of new derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles.

The process of de novo design typically begins with the identification of a target binding site. Using the three-dimensional structure of the target, computational algorithms can "grow" new molecules within the active site, piece by piece, or link molecular fragments together to create a coherent structure that is complementary to the binding pocket. When using the this compound as a starting scaffold, different points of derivatization can be explored. For example, the bromine atom on the pyridine ring can be replaced with other functional groups to modulate electronic properties and to probe for additional interactions with the target. Similarly, the pyrrolidine ring can be substituted at various positions to introduce new chemical functionalities that can form specific interactions with the protein.

Structure-based de novo design leverages the detailed architectural information of the target's active site. By analyzing the pockets, cavities, and specific amino acid residues within the binding site, it is possible to design derivatives of this compound that are tailored to fit snugly and interact optimally. For instance, if a hydrophobic pocket is present, alkyl or aryl groups could be appended to the scaffold. If a hydrogen bond donor or acceptor from the protein is unsatisfied, a corresponding functional group can be incorporated into the designed molecule.

Ligand-based de novo design, on the other hand, is employed when the three-dimensional structure of the target is unknown. In this approach, a set of known active molecules is used to generate a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This pharmacophore model can then be used as a template to design new molecules, including derivatives of the this compound scaffold, that possess these key features.

The pyridine and pyrrolidine rings are considered "privileged scaffolds" in medicinal chemistry, as they are found in a large number of biologically active compounds nih.gov. This makes the this compound core an excellent starting point for de novo design, as it already contains structural motifs that are known to interact favorably with biological macromolecules.

| Derivative | Modification | Predicted Property | Rationale |

| Compound 1 | Replace Br with -OCH3 | Increased Potency | Forms hydrogen bond with Ser152 |

| Compound 2 | Add methyl group to pyrrolidine N | Improved Selectivity | Fills small hydrophobic pocket |

| Compound 3 | Replace pyridine with pyrimidine | Altered Pharmacokinetics | Modulates polarity and metabolic stability |

Table 2: Hypothetical De Novo Designed Derivatives of this compound. This table provides examples of how the scaffold could be modified based on de novo design principles to improve specific properties, along with the underlying rationale for each modification.

Future Research Directions and Unexplored Avenues for 2 Bromo 5 Pyrrolidin 2 Yl Pyridine

The heterocyclic compound 2-Bromo-5-(pyrrolidin-2-yl)pyridine stands as a valuable building block in medicinal and materials chemistry. While its primary utility has been established in the synthesis of complex molecules, a significant landscape of unexplored research avenues remains. Future investigations into this compound are poised to unlock novel applications by leveraging cutting-edge methodologies in synthesis, theoretical modeling, and interdisciplinary science. This article explores forward-looking research directions that could define the next chapter for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-5-(pyrrolidin-2-yl)pyridine, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves multi-step halogenation and coupling reactions. For example, bromination at the pyridine ring (e.g., using NBS or Br₂ in DMF) followed by substitution with pyrrolidine derivatives via Buchwald-Hartwig or Ullmann coupling. Key parameters include:

- Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres .

- Protective groups : Boc or Fmoc for pyrrolidine nitrogen to prevent side reactions .

- Yield Optimization : Reaction monitoring via TLC or LC-MS is critical. Adjusting temperature (e.g., 80–100°C for coupling) and stoichiometric ratios (1.2–1.5 equivalents of pyrrolidine) improves efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 for pyrrolidine protons (δ 1.5–3.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How do electronic effects of the pyrrolidine substituent influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The pyrrolidine ring’s electron-donating nature activates the pyridine ring toward Suzuki-Miyaura couplings. Bromine at C2 undergoes oxidative addition with Pd(0) catalysts, while steric hindrance from pyrrolidine may slow transmetallation. Computational DFT studies (e.g., Gaussian09) model charge distribution to predict regioselectivity .

- Experimental Validation : Compare reaction rates with analogs lacking pyrrolidine (e.g., 2-bromo-5-methylpyridine) to isolate electronic vs. steric effects .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Case Study : If conflicting reports exist (e.g., agonist vs. antagonist activity at neurotransmitter receptors):

Reproducibility Checks : Validate assays under standardized conditions (e.g., HEK293 cells, same transfection protocols) .

Structural Confirmation : Ensure analogs are pure (≥95% by HPLC) and stereochemically defined (via NOESY or X-ray) .

Meta-Analysis : Use tools like SciFinder to aggregate data and identify outliers due to assay variability .

Q. How can computational methods predict the metabolic stability of this compound derivatives?

- In Silico Tools :

- ADMET Prediction : SwissADME or pkCSM models assess cytochrome P450 interactions and metabolic hotspots (e.g., bromine as a potential leaving group) .

- Docking Studies (AutoDock Vina) : Map binding poses in enzyme active sites (e.g., CYP3A4) to identify vulnerable positions .

- Experimental Correlation : Compare predictions with in vitro microsomal stability assays .

Q. Critical Analysis of Evidence

- Contradictions : shows TBAI accelerates homocoupling, but absence of TBAI in similar reactions () suggests solvent-specific effects. Researchers must verify solvent-catalyst compatibility.

- Gaps : Limited direct data on this compound’s biological targets. Extrapolate from analogs (e.g., ’s propylpiperidine derivative) while noting structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.